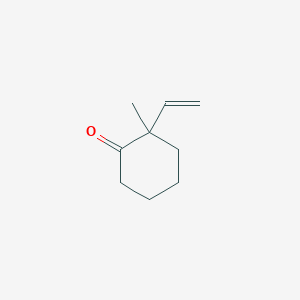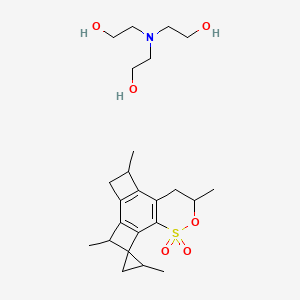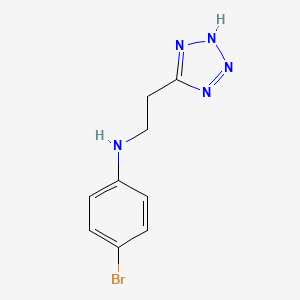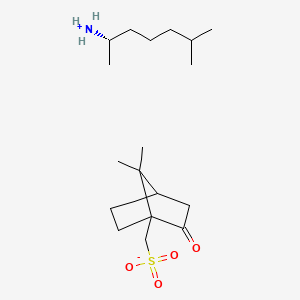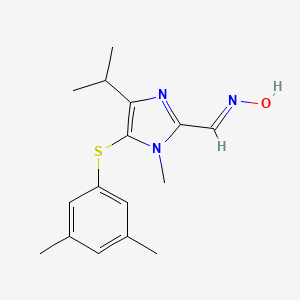
5-(3,5-Dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole-2-carbaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-Dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole-2-carbaldehyde oxime is a complex organic compound with a unique structure that includes an imidazole ring, a phenylthio group, and an oxime functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole-2-carbaldehyde oxime typically involves multiple steps. One common route starts with the preparation of the imidazole core, followed by the introduction of the phenylthio group and the oxime functional group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,5-Dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole-2-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to substitute the phenylthio group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxime group can yield nitrile oxides, while reduction can produce amines.
Applications De Recherche Scientifique
5-(3,5-Dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole-2-carbaldehyde oxime has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(3,5-Dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole-2-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The phenylthio group may also interact with hydrophobic pockets in target proteins, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylphenyl isocyanate: Shares the 3,5-dimethylphenyl group but differs in functional groups.
3,5-Dimethylphenyl isothiocyanate: Similar structure but contains an isothiocyanate group instead of the oxime group.
1,2,4-Triazole derivatives: Contains a similar heterocyclic ring but with different substituents.
Uniqueness
5-(3,5-Dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole-2-carbaldehyde oxime is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
178978-99-9 |
|---|---|
Formule moléculaire |
C16H21N3OS |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
(NE)-N-[[5-(3,5-dimethylphenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C16H21N3OS/c1-10(2)15-16(19(5)14(18-15)9-17-20)21-13-7-11(3)6-12(4)8-13/h6-10,20H,1-5H3/b17-9+ |
Clé InChI |
KZULMYJCTXRKKY-RQZCQDPDSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)SC2=C(N=C(N2C)/C=N/O)C(C)C)C |
SMILES canonique |
CC1=CC(=CC(=C1)SC2=C(N=C(N2C)C=NO)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



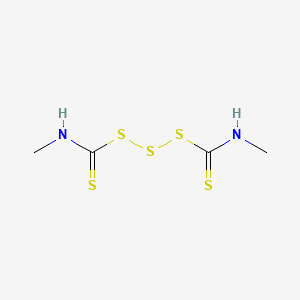
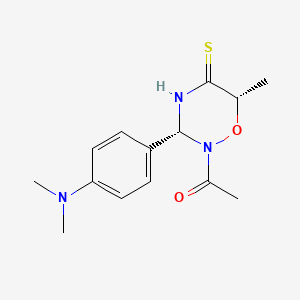
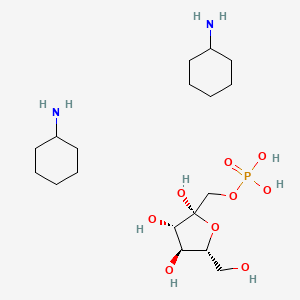
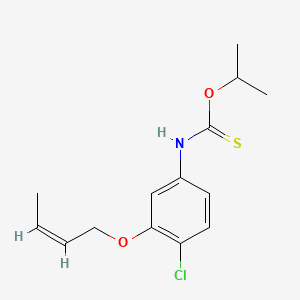

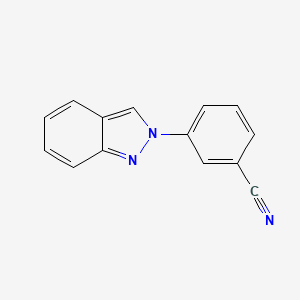
![3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one](/img/structure/B12688835.png)
![N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide](/img/structure/B12688846.png)

